Einecs 258-384-2

Description

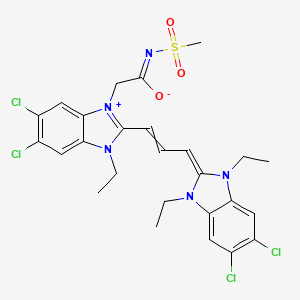

Structure

3D Structure

Properties

CAS No. |

53132-00-6 |

|---|---|

Molecular Formula |

C26H27Cl4N5O3S |

Molecular Weight |

631.4 g/mol |

IUPAC Name |

(1Z)-2-[5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]-N-methylsulfonylethanimidate |

InChI |

InChI=1S/C26H27Cl4N5O3S/c1-5-32-20-11-16(27)17(28)12-21(20)33(6-2)25(32)9-8-10-26-34(7-3)22-13-18(29)19(30)14-23(22)35(26)15-24(36)31-39(4,37)38/h8-14H,5-7,15H2,1-4H3 |

InChI Key |

FQDUADFKYFGKJL-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)C/C(=N/S(=O)(=O)C)/[O-])Cl)Cl |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC(=NS(=O)(=O)C)[O-])Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Foundations of Uv 384 2 Production

Detailed Chemical Synthesis Pathways for UV-384-2 and Related Analogs

The synthesis of the core molecule, 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propanoic acid, is a foundational precursor to the final product. This intermediate is typically formed through a series of reactions that include diazotization, coupling, and reduction to form the benzotriazole (B28993) ring system attached to the substituted phenol (B47542). google.comgoogle.com The final and critical step in the production of UV-384-2 is the esterification of this carboxylic acid precursor.

The conversion of the propanoic acid intermediate into the final C7-C9 alkyl ester mixture is accomplished via esterification or transesterification. usunchem.com Given that the final product is a mixture of esters from C7 to C9 branched and linear alcohols, a common industrial pathway involves the direct esterification of the precursor acid with a corresponding mixture of C7-C9 alcohols.

The general reaction can be described as:

Reactants :

3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propanoic acid

A mixture of C7-C9 branched and linear alcohols (e.g., heptanol, octanol, nonanol, and their isomers)

Product :

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters (UV-384-2)

Water (as a byproduct)

Alternatively, a transesterification pathway could be employed. This would involve first creating a simple ester of the precursor acid, such as the methyl ester (CAS 84268-33-7), and then reacting this methyl ester with the C7-C9 alcohol mixture. chemicalbook.com In this case, methanol (B129727) is the byproduct that must be removed to drive the reaction to completion. Direct esterification is often more economical as it involves one less step.

The efficiency of the esterification reaction is highly dependent on the choice of catalyst and the reaction environment.

Catalytic Systems : To achieve a high conversion rate in a reasonable timeframe, a catalyst is essential. For direct esterification, strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. For related benzotriazole syntheses, alkali metal hydroxides have also been cited as potential catalysts. google.com The choice of catalyst can impact reaction speed and the potential for side reactions.

Optimization of Reaction Conditions and Downstream Processing for Enhanced Yield and Purity

Achieving high yield and purity is paramount in the commercial production of UV-384-2. This is accomplished through careful optimization of reaction parameters and a robust downstream processing workflow.

Optimization of Reaction Conditions : Key parameters that are optimized include:

Temperature : The reaction is typically conducted at elevated temperatures to increase the reaction rate, often at the reflux temperature of the solvent/alcohol mixture.

Reactant Stoichiometry : A slight excess of the C7-C9 alcohol mixture may be used to ensure complete conversion of the more valuable carboxylic acid precursor.

Catalyst Loading : The amount of catalyst is optimized to be sufficient for a high reaction rate without causing unwanted side reactions or posing difficulties in its subsequent removal.

Reaction Time : The reaction is monitored (e.g., by measuring water formation or via chromatographic analysis of aliquots) to determine the point of completion.

Downstream Processing : After the reaction is complete, the crude product must be purified. mt.commt.com A typical downstream sequence includes:

Catalyst Neutralization and Removal : If an acid catalyst is used, it is first neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The resulting salt is then removed by washing the organic phase with water.

Washing : The product is washed with water to remove any remaining salts, unreacted water-soluble precursors, and other polar impurities.

Solvent and Excess Alcohol Removal : The solvent and any unreacted C7-C9 alcohols are removed, typically under reduced pressure (vacuum distillation). This step is critical as the product itself has a very high boiling point and is not readily distillable.

Filtration : The final liquid product may be filtered to remove any particulate matter, yielding the clear, viscous liquid form of UV-384-2. hunan-chem.com

The following table summarizes the key aspects of the synthesis and processing:

| Process Stage | Key Objective | Typical Methods and Reagents | Controlling Factors |

|---|---|---|---|

| Esterification Reaction | Convert precursor acid to C7-C9 ester mixture | Direct esterification with C7-C9 alcohols; Acid catalyst (e.g., H₂SO₄, p-TsOH) | Temperature, Reactant Ratio, Catalyst Load, Water Removal |

| Catalyst Removal | Prevent product degradation and meet purity specs | Neutralization with aqueous base (e.g., NaHCO₃); Water washing | pH control, Efficient phase separation |

| Purification | Remove unreacted starting materials and solvent | Vacuum distillation | Pressure (Vacuum level), Temperature |

| Final Polishing | Ensure product clarity and quality | Filtration | Filter pore size, Temperature (to control viscosity) |

Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Product Composition

A suite of analytical techniques is employed to characterize the intermediates and the final UV-384-2 product, ensuring its identity, purity, and performance.

Spectroscopic Characterization :

FTIR Spectroscopy : Infrared spectroscopy is used to identify key functional groups. The spectrum of UV-384-2 would show characteristic absorption bands for the phenolic O-H group (broad, due to strong intramolecular hydrogen bonding with the benzotriazole nitrogen), the ester C=O (carbonyl) stretch, C-O stretching, and absorptions corresponding to the aromatic rings. youtube.com

UV-Visible Spectroscopy : As a UV absorber, its performance is directly characterized by UV-Vis spectroscopy. process-insights.com The spectrum shows strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum (typically 300-400 nm), which is fundamental to its function. uvabsorber.com

NMR Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for structural elucidation. ekb.eg The ¹H NMR spectrum would confirm the presence of aromatic protons on the benzotriazole and phenol rings, a singlet for the tert-butyl group, and characteristic multiplets for the propanoate's -CH₂-CH₂- chain. The C7-C9 alkyl chains would produce a complex series of overlapping signals in the aliphatic region. ¹³C NMR would similarly confirm the carbon skeleton of the molecule.

Chromatographic Characterization :

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary technique for assessing the purity of the final product and is often used to monitor the progress of the synthesis. hunan-chem.com A reversed-phase method, likely using a C18 column with a UV detector, would separate the main product from unreacted starting materials or side products. chromatographyonline.comnih.govnih.gov The percentage of the active component is a key quality control parameter determined by HPLC. hunan-chem.com

Gas Chromatography (GC) : Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used to analyze the composition of the C7-C9 alcohol raw material. It can also be used for the final product, although its high boiling point can make analysis challenging. industrialchemicals.gov.au GC-MS is a valuable tool for identifying trace impurities. nih.gov

The following table summarizes the analytical techniques used for characterization:

| Technique | Purpose | Information Obtained |

|---|---|---|

| FTIR | Functional Group Identification | Presence of O-H, C=O, C-O, and aromatic rings |

| UV-Vis | Performance Characterization | UV absorption spectrum and maximum absorbance wavelength (λmax) |

| NMR (¹H, ¹³C) | Structural Elucidation | Confirmation of chemical structure, proton and carbon environments |

| HPLC | Purity Assessment & Quantification | Percentage of active ingredient, detection of non-volatile impurities |

| GC-MS | Impurity Profiling & Raw Material Analysis | Identification of volatile impurities and analysis of alcohol mixture composition |

Photostabilization Mechanisms and Performance Characteristics in Polymeric Systems

Elucidation of Fundamental UV Absorption Processes in Hydroxyphenylbenzotriazoles

The efficacy of hydroxyphenylbenzotriazoles as UV absorbers is rooted in their unique molecular structure, which facilitates a highly efficient photoprotective mechanism.

Molecular Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in UV-384-2

At the core of the photostabilization capability of UV-384-2 and other hydroxyphenylbenzotriazoles is the process of Excited-State Intramolecular Proton Transfer (ESIPT). google.comnih.govmdpi.com This mechanism relies on the presence of an intramolecular hydrogen bond between a hydroxyl group (proton donor) and a nitrogen atom on the benzotriazole (B28993) ring (proton acceptor) within the molecule's structure. google.com

Upon absorption of harmful UV radiation, the molecule is elevated to an excited electronic state. google.com In this energized state, a rapid, sub-picosecond transfer of a proton occurs from the hydroxyl group to the benzotriazole nitrogen atom. nih.govresearchgate.net This creates an excited-state keto tautomer. nih.govmdpi.com This tautomer then quickly dissipates the absorbed energy through a radiationless process, returning to its original, stable enol form in the ground state. google.comresearchgate.net This cyclical process of absorbing UV energy and harmlessly releasing it as heat is incredibly efficient and can be repeated numerous times, providing long-lasting protection to the polymer matrix without the UV absorber itself being significantly consumed. uvabsorber.com

Performance Efficacy of UV-384-2 in Diverse Polymer Matrices and Substrates

UV-384-2 demonstrates robust performance across a variety of applications, safeguarding materials from the detrimental effects of UV radiation such as discoloration, cracking, and loss of physical properties. specialchem.comadditivesforpolymer.comlinchemical.com

Application and Photoprotective Capabilities in Automotive and Industrial Coatings

The high thermal stability and environmental permanence of UV-384-2 make it exceptionally well-suited for automotive and industrial coatings, which are often subjected to high baking temperatures and harsh environmental conditions. chemk.combasf.usbasf.us It is designed to meet the stringent durability and performance requirements of high-quality finishes in these sectors. chemk.comspecialchem.comspecialchem.com Its broad UV absorption spectrum provides effective protection for the underlying layers of the coating system. basf.usbasf.usroyal-chem.com

Table 1: Performance Characteristics of UV-384-2 in Coating Systems

| Property | Description |

|---|---|

| Thermal Stability | Excellent; suitable for high-temperature baking cycles. jadenmtc.com |

| Environmental Resistance | High permanence, enabling use in extreme weather conditions. royal-chem.comdebornchem.com |

| Compatibility | Good compatibility with various polymer systems. hunan-chem.com |

| Appearance | Pale yellow liquid. basf.usadditivesforpolymer.com |

| Viscosity at 20°C | 2600-3600 mPa·s. hunan-chem.com |

| Density at 20°C | Approximately 1.07 g/cm³. hunan-chem.combasf.us |

Stabilization of Light-Sensitive Base Coats and Substrates such as Wood and Plastics

The broad UV absorption range of UV-384-2 allows it to effectively shield light-sensitive materials. basf.usroyal-chem.comdebornchem.com This makes it a valuable additive for protecting base coats in multi-layer coating systems, as well as for stabilizing substrates like wood and plastics that are prone to degradation from UV exposure. chemk.combasf.usspecialchem.com Its use in coatings for these materials helps to preserve their appearance and structural integrity over time. debornchem.com

Table 2: Applications of UV-384-2 in Substrate Protection

| Application | Protective Benefit |

|---|---|

| Automotive Base Coats | Prevents color fading and degradation of the pigmented layer. hunan-chem.comchemk.com |

| Wood Coatings | Protects the wood from yellowing, darkening, and surface cracking. specialchem.comroyal-chem.comdebornchem.com |

| Plastic Coatings | Maintains the color, gloss, and mechanical properties of the plastic substrate. chemk.comroyal-chem.comdebornchem.com |

| Industrial Finishes | Enhances the durability and weather resistance of coatings on various substrates. jadenmtc.comdeltachem.net |

Synergistic Interactions with Hindered Amine Light Stabilizers (HALS)

To achieve the highest level of photoprotection, UV absorbers like UV-384-2 are often used in combination with other types of light stabilizers.

Impact on Critical Performance Parameters (e.g., gloss retention, cracking inhibition, color stability, blistering, delamination)

The compound with EINECS number 258-384-2, a liquid hydroxyphenylbenzotriazole ultraviolet (UV) absorber, is engineered for high-performance coatings that are subjected to severe environmental conditions, such as high baking temperatures and prolonged outdoor exposure. hunan-chem.combasf.uschemk.com Its primary function is to protect light-sensitive substrates like wood and plastics and to enhance the durability of coatings, particularly in automotive and industrial applications. basf.usbasf.usdebornchem.com

The efficacy of Einecs 258-384-2 is significantly amplified when used synergistically with a Hindered Amine Light Stabilizer (HALS). basf.uslinchemical.com This combination is crucial for improving the long-term durability of clear coats by inhibiting or retarding the onset of critical failures. hunan-chem.comlinchemical.comadditivesforpolymer.com The incorporation of this UV absorber leads to measurable improvements in several key performance metrics:

Gloss Retention: One of the first signs of UV degradation in a coating is the loss of gloss. This compound, by absorbing damaging UV radiation, helps to preserve the polymer matrix at the surface, which is essential for maintaining a high-gloss finish over time. hunan-chem.combasf.usknowde.com

Cracking Inhibition: The compound's ability to prevent the photo-oxidation of the polymer binder helps maintain the mechanical properties of the coating, such as its flexibility. This preservation of integrity is critical in preventing the formation of micro-cracks that can propagate and lead to coating failure. hunan-chem.comlinchemical.comknowde.com

Color Stability: For both the coating itself and the underlying substrate, color fade and change are significant concerns. This compound provides broad UV absorption, which effectively shields the color pigments and the substrate from the photolytic reactions that cause discoloration. hunan-chem.combasf.uslinchemical.com

Blistering and Delamination: By protecting the polymer backbone from degradation, the UV absorber helps to maintain the coating's adhesion to the substrate. This prevents the loss of adhesion at the interface, which can manifest as blistering or complete delamination of the coating film when exposed to weathering cycles of UV light, heat, and moisture. hunan-chem.combasf.uslinchemical.comadditivesforpolymer.com

The performance enhancements are particularly notable in demanding sectors like automotive and coil coatings. basf.usdebornchem.comlinchemical.com The compound's high thermal stability ensures it is not compromised during high-temperature baking cycles common in these industries. hunan-chem.combasf.uschemk.com

| Performance Parameter | Impact of this compound (in combination with HALS) | Underlying Mechanism |

|---|---|---|

| Gloss Retention | Significantly improved durability against gloss reduction. hunan-chem.combasf.us | Absorption of UV radiation prevents surface degradation and photo-oxidation. |

| Cracking Inhibition | Retards the occurrence of cracking. hunan-chem.comlinchemical.com | Maintains polymer integrity and flexibility by preventing chain scission. |

| Color Stability | Inhibits color change and fading. hunan-chem.comlinchemical.com | Shields pigments and substrates from photolytic degradation. |

| Blistering | Retards the formation of blisters. hunan-chem.comlinchemical.comadditivesforpolymer.com | Preserves the mechanical properties and adhesion of the coating. |

| Delamination | Inhibits delamination from the substrate. basf.uslinchemical.com | Maintains strong interfacial adhesion by preventing UV-induced degradation at the coating-substrate boundary. |

Influence of UV-384-2 on Photopolymerization Kinetics and Crosslinking in UV-Curable Coatings

While this compound (referred to as UV-384-2 in this context) is a highly effective UV absorber for long-term durability, its presence in UV-curable coating formulations introduces a direct influence on the photopolymerization and crosslinking process. fraunhofer.de UV-cured systems rely on photoinitiators that absorb UV light to generate free radicals, which in turn initiate the rapid polymerization (curing) of monomers and oligomers to form a highly crosslinked film.

The fundamental mechanism of UV-384-2 involves absorbing UV radiation in the same spectral region that photoinitiators are designed to absorb. This creates a competitive absorption scenario where both the UV absorber and the photoinitiator vie for the photons from the UV lamp. fraunhofer.de This competition has a direct impact on the curing process:

Photopolymerization Kinetics: The rate of polymerization is dependent on the efficiency with which photoinitiators can generate radicals. By absorbing a portion of the UV energy, UV-384-2 reduces the number of photons reaching the photoinitiators. This can lead to a slower cure rate and a decrease in the conversion of functional groups, such as acrylates. researchgate.net Research has indicated that the inclusion of 2 wt.% of a Tinuvin 384 type UV absorber can decrease the conversion of acrylate (B77674) double bonds during the UV curing process. researchgate.net

Therefore, while UV-384-2 is essential for the weather resistance of the final coating, its interaction with the curing mechanism must be carefully managed during formulation. debornchem.comfraunhofer.de The concentration of the UV absorber must be balanced to provide sufficient long-term protection without excessively compromising the initial cure speed and the ultimate physical properties of the coating.

| Parameter | Influence of UV-384-2 | Rationale |

|---|---|---|

| Cure Speed (Polymerization Rate) | Decreased | Competitive absorption of UV photons between the UV absorber and the photoinitiator reduces radical generation efficiency. fraunhofer.de |

| Double Bond Conversion | Reduced at a given UV dose. A loading of 2 wt.% was found to decrease acrylate conversion. researchgate.net | Fewer initiated polymer chains and slower propagation due to lower radical flux. |

| Final Crosslink Density | Potentially Lowered | Incomplete conversion of monomers and oligomers results in a less developed polymer network. fraunhofer.de |

| Required UV Dose/Photoinitiator Level | Potentially Increased | Higher energy input or more efficient initiation is needed to compensate for the UV absorption by the stabilizer. |

Analytical Chemistry Approaches for Uv 384 2 Detection, Quantification, and Structural Characterization

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for analyzing UV-384-2, particularly in complex mixtures like polymer extracts or environmental samples. Techniques such as HPLC and LC-MS are preferred due to the compound's molecular weight and polarity.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used method for the analysis of UV absorbers like UV-384-2. waters.com This technique allows for both the separation of the analyte from a complex matrix and its simultaneous quantification and qualitative assessment based on its UV-visible spectrum.

For qualitative analysis, the PDA detector acquires the full UV-visible spectrum of the analyte as it elutes from the HPLC column. This spectrum serves as a fingerprint for identification. By comparing the acquired spectrum with that of a known standard, or with spectra stored in a library, the identity of UV-384-2 can be confirmed with a high degree of confidence. waters.comjasco-global.com The maximum absorption wavelength for benzotriazole-based UV absorbers is typically in the UV-A and UV-B regions, and for UV-384-2, a strong absorbance is observed around 340-360 nm. nbinno.comchemicalbook.com

For quantitative analysis, a specific wavelength where the compound exhibits maximum absorbance and minimal interference from co-eluting substances is selected. chemicalbook.com A wavelength of 340 nm has been successfully used for the quantification of benzotriazole (B28993) (BZT) UV absorbers. chemicalbook.com The method's validity is established by creating a calibration curve from standard solutions of known concentrations and demonstrating linearity over a specific range. Research on similar BZT UV absorbers has shown good linearity in concentration ranges from 0.02 to 10 µg/mL. chemicalbook.com The repeatability and accuracy of the method are critical performance metrics. waters.com

Table 1: Example HPLC-PDA Method Parameters for Benzotriazole UV Absorber Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 or C18 Reverse-Phase (e.g., 4.6 mm I.D. x 250 mm L, 5 µm) | jasco-global.comdiva-portal.org |

| Mobile Phase | Gradient elution with Acetonitrile and acidified water (e.g., 0.5% acetic acid) | koreascience.kr |

| Flow Rate | 1.0 mL/min | koreascience.kr |

| Column Temp. | 40 °C | jasco-global.comkoreascience.kr |

| Detection | PDA, monitoring at 340 nm for quantification; full scan for identification | waters.comchemicalbook.com |

| Injection Vol. | 5-10 µL | jasco-global.comkoreascience.kr |

For applications requiring higher sensitivity and specificity, such as the detection of trace amounts of UV-384-2 in environmental samples or migration studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govpops.int LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and structural data from fragmentation patterns.

Electrospray ionization (ESI) is a common ionization technique for benzotriazole UV absorbers, typically operating in positive ion mode. diva-portal.org The high selectivity of LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), allows for the detection of analytes at very low concentrations (ng/L or µg/kg levels) even in the presence of significant matrix interference. nih.gov For similar UV stabilizers, limits of detection (LODs) in the range of 0.02 to 0.09 ng/mL have been reported in wastewater analysis. nih.gov

The selection of precursor and product ions in LC-MS/MS analysis provides a high degree of certainty in identification. This is crucial for regulatory monitoring and environmental risk assessment, where false positives must be avoided. pops.int

While LC-based methods are generally preferred for benzotriazole UV absorbers due to their relatively high molecular weight and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered for certain applications. nih.gov UV-384-2 itself is not sufficiently volatile for direct GC analysis. However, GC-MS is highly effective for analyzing smaller, more volatile degradation products or for certain less polar UV stabilizers. nih.govosti.gov

For some non-volatile or polar analytes, a derivatization step, such as silylation, can be employed to increase volatility and improve chromatographic performance. researchgate.net This involves a chemical reaction to replace active hydrogens with a less polar group (e.g., trimethylsilyl). When considering GC-MS, factors such as the thermal stability of the analyte and its derivatives in the hot injector port are critical. The high temperatures used in GC can potentially cause degradation of thermally labile compounds, leading to inaccurate quantification and identification. osti.gov Therefore, careful method development and validation are essential if GC-MS is to be used for the analysis of UV-384-2 or its related compounds.

Optimized Sample Preparation and Extraction Protocols from Complex Polymer and Environmental Matrices

The effectiveness of any analytical technique is highly dependent on the quality of the sample preparation. The goal is to efficiently extract UV-384-2 from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For polymer matrices such as coatings, plastics, and adhesives, a common approach involves dissolving the polymer in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), followed by precipitation of the polymer by adding a non-solvent (e.g., methanol). nbinno.commdpi.com UV-384-2, being soluble in the solvent/non-solvent mixture, remains in the liquid phase, which can then be filtered and analyzed. nbinno.com Alternatively, solvent extraction, particularly using methods like soaking extraction with an appropriate solvent system (e.g., acetone/hexane), has proven effective for extracting additives from materials like polyurethane fibers. chemicalbook.com

For environmental matrices like water or soil, the concentration of UV-384-2 is typically much lower, necessitating more rigorous extraction and concentration steps. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. nih.gov In SPE, a water sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process effectively isolates and concentrates the analyte from the large sample volume. nih.gov

Table 2: Summary of Sample Preparation Techniques for UV-384-2 Analysis

| Matrix | Technique | Description | Key Considerations | Reference |

|---|---|---|---|---|

| Polymers (Coatings, Plastics) | Dissolution-Precipitation | The polymer is dissolved in a solvent, and then a non-solvent is added to precipitate the polymer matrix, leaving the additive in solution. | Choice of solvent/non-solvent system is crucial for efficient separation. | mdpi.com |

| Polymers (Textiles) | Soaking Extraction | The sample is soaked in a solvent or solvent mixture (e.g., acetone/hexane) to extract the analyte. | Simplicity of operation and use of less toxic solvents are advantages. | chemicalbook.com |

| Environmental Water | Solid-Phase Extraction (SPE) | The water sample is passed through a sorbent cartridge that retains the analyte, which is later eluted with a small volume of solvent. | High concentration factor; selection of appropriate sorbent is critical. | nih.gov |

| High-Throughput Analysis | 384-Well Plate Formats | Miniaturized extraction and sample processing can be performed in 384-well plates for rapid screening. | Reduces sample and solvent consumption; suitable for automated systems. | researchgate.netmgi-tech.com |

Spectroscopic Methods for Structural Confirmation and Monitoring of Degradation Products

Spectroscopic methods provide invaluable information on the chemical structure of UV-384-2 and are essential for confirming its identity and studying its behavior, such as degradation pathways.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovareacademics.in By measuring the absorption of infrared radiation at different wavenumbers, an FTIR spectrum is generated with characteristic peaks corresponding to specific molecular vibrations.

For UV-384-2, the FTIR spectrum would exhibit characteristic absorption bands for the various functional groups within its structure. These include:

O-H stretching: A broad band from the hydroxyl group on the phenol (B47542) ring.

C-H stretching: Peaks from the alkyl chains (C7-C9 esters) and the tert-butyl group.

C=O stretching: A strong peak from the ester carbonyl group.

Aromatic C=C stretching: Peaks associated with the benzotriazole and phenyl rings.

N=N stretching: Vibrations from the triazole ring.

FTIR is also a powerful tool for monitoring the degradation of UV-384-2 and the polymer it protects. researchgate.net When a coating containing the UV absorber is exposed to weathering conditions, changes in the FTIR spectrum, such as the decrease in intensity of specific peaks or the appearance of new ones (e.g., carbonyl groups from oxidation), can be tracked over time. This provides insights into the degradation mechanisms and the effectiveness of the stabilizer. researchgate.netcore.ac.uk

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| Einecs 258-384-2 | UV-384-2, Tinuvin 384-2 | Primary subject of the article; UV absorber |

| Dichloromethane | Methylene chloride | Solvent for polymer dissolution |

| Tetrahydrofuran | THF | Solvent for polymer dissolution |

| Methanol (B129727) | Non-solvent for polymer precipitation; HPLC mobile phase component | |

| Acetone | Extraction solvent | |

| Hexane | Extraction solvent | |

| Acetonitrile | ACN | HPLC mobile phase component |

| Acetic Acid | HPLC mobile phase additive | |

| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | UV-P | A type of benzotriazole UV absorber |

| 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole | UV-326 | A type of benzotriazole UV absorber |

| 2-(2'-hydroxy-3',5'-di-cumylphenyl)-2H-benzotriazole | UV-234 | A type of benzotriazole UV absorber |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV-328 | A type of benzotriazole UV absorber |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Spectrum Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the efficacy of UV absorbers like UV-384-2. This method measures the amount of UV radiation a substance absorbs at different wavelengths. As a member of the hydroxyphenyl-benzotriazole class of UV absorbers, UV-384-2 is engineered to absorb strongly across a broad spectrum of ultraviolet light, particularly in the harmful UV-A (315–400 nm) and UV-B (280–315 nm) regions. chemicalbook.combasf.usnbinno.com This absorption capability is crucial for protecting coatings, plastics, and other materials from the photodegradation caused by sunlight exposure. basf.usnbinno.com

The absorption spectrum of UV-384-2 demonstrates its effectiveness. Its broad UV absorption provides efficient protection for light-sensitive substrates such as wood and plastics. basf.usbasf.us A key characteristic is that its absorption does not extend significantly into the visible light region, which is advantageous for applications where minimal initial yellowing is required. Research indicates that UV-384-2 has a maximum absorption wavelength (λmax) of approximately 360 nm. nbinno.com Its high molar extinction coefficient at this wavelength confirms its strong capacity to absorb UV radiation. nbinno.com

Technical data sheets often present the performance of UV-384-2 in terms of transmittance, which is the amount of light that passes through a substance. Low transmittance in the UV range indicates high absorption and, therefore, better protection.

Table 1: Typical Transmittance Data for UV-384-2

| Wavelength (nm) | Minimum Transmittance (%) |

| 460 | 95.0 |

| 500 | 97.0 |

This table presents typical transmittance values for UV-384-2, demonstrating its low transparency (and thus high absorbance) in the near-UV/visible transition zone, while becoming highly transparent in the visible spectrum. chemicalbook.com

Microscopic and Mechanical Characterization Techniques for Assessing Material Integrity Post-Exposure

To validate the protective capabilities of UV-384-2, materials incorporated with this absorber undergo rigorous testing to simulate environmental weathering. Techniques such as Field Emission Scanning Electron Microscopy (FESEM), mechanical property analysis, and weight loss measurements are employed to assess the integrity of the material after exposure to accelerated weathering conditions.

A pivotal study on the photoprotective efficiency of Tinuvin 384 (a commercial name for UV-384-2) in a urethane (B1682113) acrylate (B77674) coating provides detailed insights. iaea.orgresearchgate.net In this research, coatings with and without a 2 wt.% concentration of UV-384-2 were subjected to 48 cycles of accelerated weathering and then analyzed. iaea.orgresearchgate.net

Field Emission Scanning Electron Microscopy (FESEM)

FESEM is used to visualize the surface morphology of materials at a microscopic level. After accelerated weathering, the urethane acrylate coating without UV-384-2 showed severe surface degradation, characterized by the appearance of micro-cracks and significant damage. iaea.orgresearchgate.net In stark contrast, the FESEM images of the coating containing 2 wt.% UV-384-2 revealed a surface that was only slightly damaged, demonstrating the compound's effectiveness in preventing the polymer's breakdown. iaea.orgresearchgate.net

Mechanical Properties

The mechanical integrity of a coating is a primary indicator of its durability. Properties like abrasion resistance are critical, especially for protective finishes. The study on urethane acrylate coatings measured abrasion resistance before and after the weathering cycles.

Table 2: Mechanical and Physical Properties of Urethane Acrylate Coatings After 48 Weathering Cycles

| Property | Coating without UV-384-2 | Coating with 2 wt.% UV-384-2 |

| Abrasion Resistance | Significantly Decreased | Slightly Decreased |

| Weight Loss | Severely Degraded | Slightly Decreased |

This interactive table summarizes the comparative performance of urethane acrylate coatings with and without UV-384-2 after accelerated weathering, based on research findings. iaea.orgresearchgate.net

The results indicated that the abrasion resistance of the unprotected coating decreased significantly after aging. However, the coating stabilized with UV-384-2 experienced only a slight decrease in abrasion resistance, retaining most of its initial mechanical strength. iaea.org

Weight Loss

Weight loss is a direct measure of material degradation, as the loss of polymer fragments from the surface leads to a reduction in mass. In the same study, the weight of the paint films was measured throughout the aging process. The coating without UV-384-2 suffered from severe weight loss, indicating substantial material erosion. Conversely, the film containing UV-384-2 showed only a slight decrease in weight, confirming its role in preserving the material's integrity under UV stress. iaea.orgresearchgate.net

These characterization techniques collectively confirm that UV-384-2 significantly enhances the durability of coatings by mitigating the damaging effects of UV radiation, thereby preventing cracking, maintaining mechanical properties, and reducing material loss. iaea.orgmdpi.com

Table of Compound Names

| Trivial Name/Identifier | Chemical Name |

| This compound / UV-384-2 / Tinuvin 384 | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates |

| Urethane Acrylate | A type of oligomer used in UV-curable coatings |

Environmental Distribution, Persistence, and Migration Dynamics of Uv 384 2

Occurrence and Detection of UV-384-2 in Various Environmental Compartments

Scientific investigations have confirmed the presence of various BUVSs in numerous environmental matrices globally. These compounds are now considered ubiquitous emerging contaminants, with detection in aquatic and terrestrial ecosystems, as well as indoor environments.

Benzotriazole (B28993) UV stabilizers are frequently detected in aquatic environments, a consequence of discharges from wastewater treatment plants (WWTPs) and runoff from urban and industrial areas. Due to their hydrophobic nature, compounds like UV-384-2 are expected to partition from the water column to solid phases.

Studies have consistently found BUVSs in:

Natural Waters: While concentrations in the dissolved phase of river and lake water are often low, ranging from nanograms to micrograms per liter, their continuous introduction makes them persistent pollutants nih.govrsc.orgresearchgate.netacs.org.

Municipal Sewage Sludge: WWTPs act as a significant sink for BUVSs. These compounds adsorb strongly to sludge particles during the treatment process. A study of municipal sewage sludge in China detected various BUVSs, with median concentrations of some analogues reaching over 100 ng/g dry weight nih.govacs.orgresearchgate.net. Given its properties, UV-384-2 is likely to be present in sewage sludge.

Sediments: River and lake sediments are another major reservoir for BUVSs. A study of German river sediments and suspended particulate matter found all investigated BUVSs at concentrations in the low ng/g dry weight range researchgate.netnih.gov. The persistent nature of these compounds can lead to their long-term accumulation in benthic environments.

| Environmental Compartment | Compound | Concentration Range (ng/g dw) | Location |

|---|---|---|---|

| Municipal Sewage Sludge | UV-234 | Median: 116 | China nih.govacs.org |

| Municipal Sewage Sludge | UV-329 | Median: 66.8 | China nih.govacs.org |

| Municipal Sewage Sludge | UV-326 | Median: 67.8 | China nih.govacs.org |

| Municipal Sewage Sludge | UV-328 | Median: 57.3 | China nih.govacs.org |

| River Sediment | UV-360 | Up to 62 | Rhine River, Germany nih.gov |

| River Sediment | UV-326 | Up to 44 | Rhine River, Germany nih.gov |

The environmental reach of BUVSs extends beyond aquatic systems. Their presence in terrestrial and indoor environments is a growing area of research, with house dust being a significant reservoir.

Soil: The application of sewage sludge as agricultural fertilizer is a potential pathway for the introduction of UV-384-2 and other BUVSs into terrestrial ecosystems. Their persistence and low mobility in soil can lead to long-term contamination.

Indoor Dust: Numerous studies have reported the presence of BUVSs in indoor dust samples from homes, offices, and other microenvironments nih.gov. This is attributed to the abrasion and degradation of consumer products containing these additives.

Identification of Key Environmental Release Pathways and Sources

The release of UV-384-2 into the environment is primarily linked to its industrial production and its incorporation into and subsequent release from various products.

The manufacturing and formulation of UV-384-2 and the products it is incorporated into can lead to its release into the environment. Industrial wastewater from chemical plants and manufacturing facilities that produce or use UV-384-2 in plastics, coatings, and adhesives is a primary source of emissions nbinno.com. Without adequate treatment, these effluents can directly introduce the compound into aquatic ecosystems.

UV-384-2 is not chemically bound to the polymer matrix of the materials it protects. Consequently, it can be released over the product's lifespan through several mechanisms:

Leaching: The slow migration of the additive from the product into a surrounding medium, such as water, is a significant release pathway korea.ac.krnih.govresearchgate.netoaepublish.com. The rate of leaching is influenced by factors like the type of polymer, temperature, and the properties of the contacting medium oaepublish.com. Studies have shown that UV irradiation can enhance the leaching of chemicals from plastics nih.gov.

Abrasion: Mechanical wear and tear of products like automotive coatings, plastics, and textiles can release small particles containing UV-384-2 into the environment .

Degradation: The breakdown of products over time due to environmental factors like sunlight and weathering can also lead to the release of UV-384-2 .

| Pathway | Source | Description |

|---|---|---|

| Industrial Effluents | Manufacturing and formulation plants | Direct discharge of untreated or partially treated wastewater containing UV-384-2. |

| Leaching | Plastics, coatings, adhesives | Slow migration of the additive from the product matrix into the surrounding environment, particularly water korea.ac.krnih.govresearchgate.netoaepublish.com. |

| Abrasion | Automotive parts, textiles, building materials | Release of microparticles containing UV-384-2 due to mechanical wear . |

| Product Degradation | Outdoor plastics, coatings | Breakdown of the product matrix over time, leading to the release of additives . |

| Wastewater Treatment Plant Effluents | Discharge of treated sewage | Incomplete removal during wastewater treatment leads to the release of dissolved and particle-bound UV-384-2 into aquatic environments rsc.orgresearchgate.netacs.org. |

Wastewater treatment plants are a critical nexus in the environmental journey of UV-384-2. While a significant portion of BUVSs are removed from the aqueous phase by adsorbing to sludge, complete removal is not achieved rsc.orgresearchgate.net. Consequently, WWTP effluents represent a continuous source of these compounds to receiving water bodies acs.org. Studies have shown that the removal efficiency of BUVSs in WWTPs can be variable, depending on the specific compound and the treatment processes employed rsc.orgresearchgate.netosti.gov. Advanced treatment methods, such as UV disinfection, may contribute to higher removal efficiencies for some BUVSs rsc.org. However, the portion that remains in the final effluent contributes to the widespread presence of these stabilizers in the aquatic environment.

Assessment of Environmental Persistence and Resistance to Degradation

The environmental persistence of a chemical compound is a critical factor in determining its potential for long-term ecological impact. This section evaluates the resistance of Einecs 258-384-2, a hydroxyphenyltriazine (HPT) UV absorber, to various degradation processes and contrasts it with the known persistence of several benzotriazole UV absorbers.

Resistance to Biological and Chemical Degradation Processes

This compound (UV-384-2)

Specific data on the biological and chemical degradation of UV-384-2 in the environment is not extensively available in peer-reviewed literature. However, general characteristics of the hydroxyphenyltriazine class of UV absorbers suggest a notable resistance to degradation. HPTs are recognized for their high thermal stability and low volatility, which contribute to their persistence in materials they are designed to protect sarex.comsarex.com. Their chemical structure is inherently robust, designed to withstand prolonged exposure to environmental stressors without rapid breakdown sarex.com. Some sources suggest that modern triazine UV absorbers are formulated for low toxicity and rapid biodegradation, though specific data for UV-384-2 is lacking sarex.com. Generally, HPTs are considered more reliable and are believed to break down more slowly than older generations of UV stabilizers sarex.com.

Benzotriazole UV Absorbers (UV-320, UV-326, UV-327, UV-328, UV-350)

In contrast, a significant body of research exists on the environmental persistence of benzotriazole UV absorbers (BUVs). These compounds are widely acknowledged for their high resistance to both biological and chemical degradation, leading to their classification as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substances nih.govnih.gov.

Studies have shown that BUVs can persist in the environment for extended periods. For instance, in sediment-water batch systems, no considerable degradation of certain BUVs was observed within 100 days, indicating a high potential for persistence in aquatic sediments researchgate.net. Benzotriazoles are known to be a serious environmental threat due to their high resistance to degradation processes, leading to their accumulation in various environmental compartments nih.gov.

| Compound Class | General Resistance to Degradation | Key Characteristics |

| Hydroxyphenyltriazines (HPTs) (e.g., UV-384-2) | High (inferred) | High thermal stability, low volatility, robust chemical structure. Limited specific environmental degradation data available. |

| Benzotriazoles (BUVs) (e.g., UV-320, UV-326, UV-327, UV-328, UV-350) | High (documented) | Classified as PBT/vPvB, resistant to biodegradation and chemical degradation, detected in various environmental matrices. |

Potential for Phototransformation and Hydrolysis in Environmental Media

This compound (UV-384-2)

As a UV absorber, the primary function of UV-384-2 is to absorb UV radiation and dissipate it as thermal energy, a process that inherently implies a degree of photostability. The hydroxyphenyltriazine structure is designed for excellent photopermanence basf.us. While this suggests resistance to photodegradation, the ultimate fate of the molecule upon prolonged environmental UV exposure is not well-documented. Its insolubility in water would likely limit the significance of hydrolysis as a primary degradation pathway in aqueous environments. One source indicates that UV-384-2 demonstrates superior resistance to hydrolysis, particularly in acidic conditions sarex.com.

Benzotriazole UV Absorbers (UV-320, UV-326, UV-327, UV-328, UV-350)

The potential for phototransformation and hydrolysis of benzotriazole UV absorbers has been a subject of greater scientific scrutiny. While they are designed to be photostable, studies on their environmental fate indicate that photodegradation can occur, although it may be a slow process nih.gov. The byproducts of such transformations can also be of environmental concern. Due to their hydrophobic nature, hydrolysis is generally not considered a major degradation pathway for these compounds in the environment.

Comparative Environmental Behavior and Fate with Other Benzotriazole UV Absorbers

A comparative analysis of the environmental behavior of UV-384-2 with prominent benzotriazole UV absorbers reveals significant differences, primarily stemming from their chemical structures and the extent of available research.

Persistence and Bioaccumulation

Hydroxyphenyltriazines like UV-384-2 are noted for their persistence within the materials they stabilize, a quality attributed to their low volatility and high thermal stability sarex.comgoogle.com. While there is a lack of specific environmental monitoring data for UV-384-2, the general consensus for the HPT class is a lower tendency for bioaccumulation compared to some other UV absorber classes partinchem.com.

Conversely, benzotriazole UV absorbers such as UV-320, UV-326, UV-327, UV-328, and UV-350 are well-documented as persistent and bioaccumulative environmental contaminants nih.govnih.govnih.gov. Their presence has been confirmed in various environmental matrices, including water, sediment, and biota, often far from their points of origin researchgate.netnih.gov. Several of these compounds are officially recognized as PBT or vPvB substances, underscoring their environmental risk slideshare.net. For example, UV-328 has been found in fish, crustaceans, and marine mammals nih.gov. The log Kow values for several benzotriazole UV stabilizers, which indicate their potential for bioaccumulation, are in the range of 7.08–7.94 nih.gov.

Environmental Distribution and Mobility

The low water solubility of UV-384-2 suggests that its mobility in aquatic systems would be limited, and it would likely partition to sediment or suspended particulate matter if released into the environment. Its use in industrial coatings and plastics could lead to environmental release through weathering and degradation of these products nbinno.com.

The environmental distribution of benzotriazole UV absorbers is well-documented, with studies showing their widespread presence in aquatic and terrestrial ecosystems nih.govnih.gov. Their hydrophobic nature leads to strong partitioning to organic matter in sediments and sludge, which act as environmental sinks nih.gov. From these sinks, they can be ingested by organisms, leading to bioaccumulation and potential biomagnification through the food web nih.gov.

Comparative Summary Table

| Feature | This compound (UV-384-2) (Hydroxyphenyltriazine) | Benzotriazole UV Absorbers (UV-320, UV-326, UV-327, UV-328, UV-350) |

| Chemical Class | Hydroxyphenyltriazine (HPT) | Benzotriazole (BZT) |

| Persistence | Inferred to be high due to chemical stability; limited environmental data. | Documented as high; classified as PBT/vPvB. |

| Bioaccumulation Potential | Generally considered lower for HPT class; negligible potential suggested by some sources. | High; documented in various organisms and supported by high log Kow values. |

| Resistance to Biodegradation | Inferred to be high; some claims of rapid biodegradation for modern triazines lack specific evidence for UV-384-2. | High; known to be resistant to microbial degradation. |

| Photostability | High, as it is a primary function. | High, though phototransformation can occur over time. |

| Hydrolysis | Low, due to insolubility in water; reported superior resistance. | Low, due to hydrophobicity. |

| Environmental Occurrence | Not widely documented in monitoring studies. | Widely detected in water, sediment, and biota globally. |

| Regulatory Status | Not widely listed as a substance of very high concern. | Several (e.g., UV-320, UV-327, UV-328, UV-350) are on the Candidate List of Substances of Very High Concern (SVHC) in Europe. |

Compound Names Table

| Abbreviation / EINECS No. | Full Chemical Name |

| This compound / UV-384-2 | 3-(2H-Benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-benzenepropanoic acid octyl esters |

| UV-320 | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol |

| UV-326 | 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole |

| UV-327 | 2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole |

| UV-328 | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol |

| UV-350 | 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.